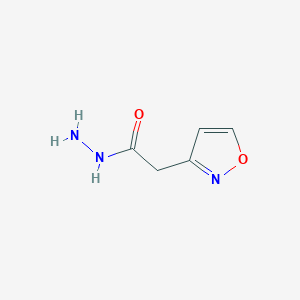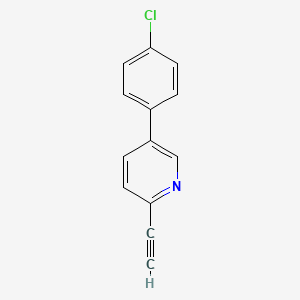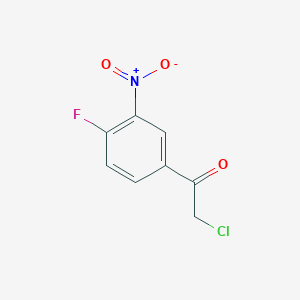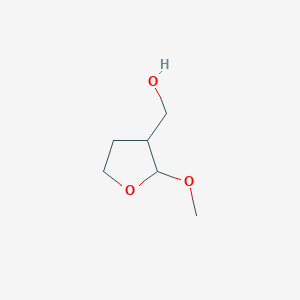
Tetrahydro-2-methoxy-3-furanmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-2-methoxy-3-furanmethanol is an organic compound with the molecular formula C6H12O3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a methoxy group and a hydroxymethyl group attached to a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrahydro-2-methoxy-3-furanmethanol can be synthesized through several methods. One common approach involves the hydrogenation of furfural, which is derived from agricultural waste products such as corncobs and sugar cane bagasse. The hydrogenation process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of furfural in the presence of methanol. The reaction is carried out in a high-pressure reactor, and the product is purified through distillation and crystallization processes to obtain the desired compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including aldehydes and carboxylic acids.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the methoxy or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Applications De Recherche Scientifique
Tetrahydro-2-methoxy-3-furanmethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used as a solvent and a starting material for the production of resins, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of Tetrahydro-2-methoxy-3-furanmethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. It can also participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Furfuryl alcohol: A furan derivative with a hydroxymethyl group, used in the production of resins and as a solvent.
Tetrahydrofurfuryl alcohol: A hydrogenated derivative of furfuryl alcohol, used as a solvent and in the synthesis of various chemicals.
Uniqueness: Tetrahydro-2-methoxy-3-furanmethanol is unique due to the presence of both a methoxy group and a hydroxymethyl group on the tetrahydrofuran ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H12O3 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(2-methoxyoxolan-3-yl)methanol |
InChI |
InChI=1S/C6H12O3/c1-8-6-5(4-7)2-3-9-6/h5-7H,2-4H2,1H3 |
Clé InChI |
NWHMWIVWIQTQIT-UHFFFAOYSA-N |
SMILES canonique |
COC1C(CCO1)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
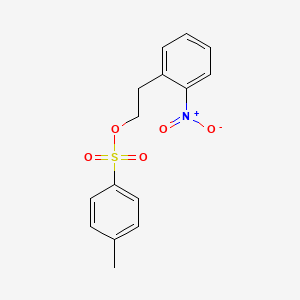
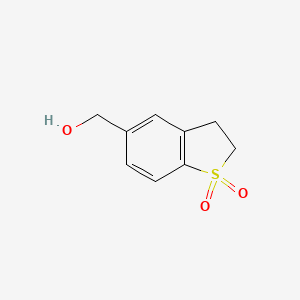
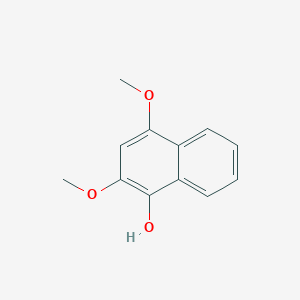
![6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline](/img/structure/B8507697.png)
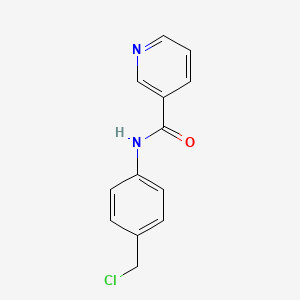
![3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide](/img/structure/B8507702.png)
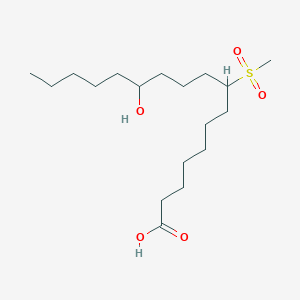


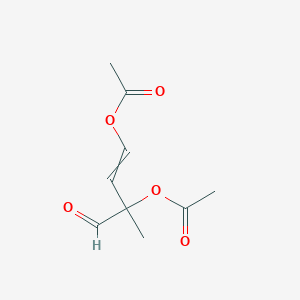
![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydro-thieno[2,3-c]pyridin-2-yl)-benzamide](/img/structure/B8507741.png)
